phosphanium perchlorate CAS No. 90283-92-4](/img/structure/B14354021.png)
[2-(4-Methylphenyl)-1,3-thiazol-4-yl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring substituted with a methylphenyl group and a triphenylphosphanium moiety, making it a versatile candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate typically involves a multi-step process The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems, particularly for targeting specific cellular pathways.
Industry
In the industrial sector, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Fluorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Chlorophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
- 2-(4-Bromophenyl)-1,3-thiazol-4-ylphosphanium perchlorate
Uniqueness
Compared to these similar compounds, 2-(4-Methylphenyl)-1,3-thiazol-4-ylphosphanium perchlorate exhibits unique properties due to the presence of the methyl group, which can influence its electronic and steric characteristics. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
90283-92-4 |
|---|---|
Molekularformel |
C28H23ClNO4PS |
Molekulargewicht |
536.0 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-1,3-thiazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H23NPS.ClHO4/c1-22-17-19-23(20-18-22)28-29-27(21-31-28)30(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;2-1(3,4)5/h2-21H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
HBZMIDHYEHSXHH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



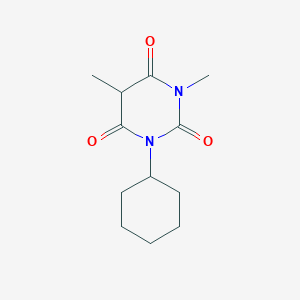
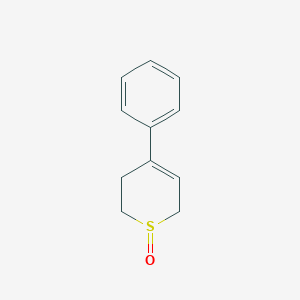

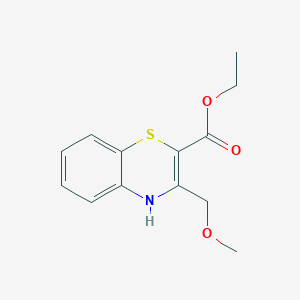
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
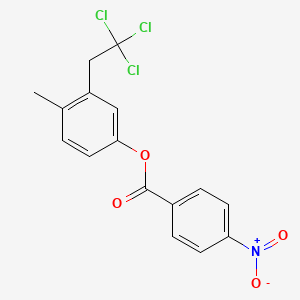
![3-Methyl-5-(3-methylimidazo[1,2-a]pyridin-2-yl)-1,3-benzoxazol-2(3H)-one](/img/structure/B14354008.png)
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
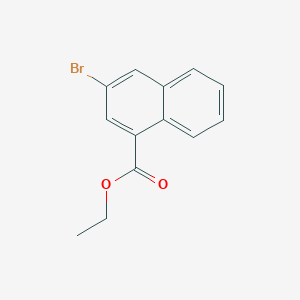
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
